N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide
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Overview
Description
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole moiety, a hydrazinecarbonyl group, and a sulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group is introduced through a reaction with hydrazine and an appropriate carbonyl compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating the activity of key proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares structural similarities with the benzodioxole moiety.
Ethyl acetoacetate: Contains a similar carbonyl group and is used in similar synthetic applications.
Uniqueness
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H25N3O7S |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C25H25N3O7S/c1-17-4-7-19(8-5-17)28(36(30,31)20-9-11-21(32-2)23(13-20)33-3)15-25(29)27-26-14-18-6-10-22-24(12-18)35-16-34-22/h4-14H,15-16H2,1-3H3,(H,27,29)/b26-14+ |
InChI Key |
RVGPDTFCUMEKSP-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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